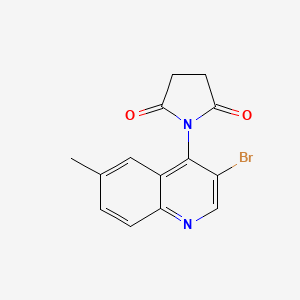
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a quinoline ring substituted with a bromine atom and a methyl group, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylquinoline to introduce the bromine atom at the 3-position. This is followed by the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction
Actividad Biológica
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione is a synthetic compound with notable structural features that suggest potential biological activity. This compound, identified by its CAS number 1393442-63-1, has garnered interest in pharmacological research due to its unique chemical properties and the biological activities associated with similar quinoline derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C14H11BrN2O2. The presence of a bromine atom and a quinoline moiety contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrN2O2 |
| Molecular Weight | 305.15 g/mol |
| CAS Number | 1393442-63-1 |
| Purity | >98% |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its antimicrobial properties. The following sections detail specific studies and findings related to its biological activity.
Anticancer Activity
Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism by which quinoline derivatives exert their anticancer effects often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : A series of tests demonstrated that quinoline-based compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures were found to be effective against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 50 to 200 µg/mL against common pathogens, suggesting that modifications to the quinoline structure can enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrrolidine derivatives, including those with a quinoline moiety. The study reported that one derivative had an IC50 value of 5 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, several derivatives were screened for their effectiveness against clinical isolates of bacteria. The results indicated that one compound exhibited an MIC comparable to standard antibiotics like ampicillin, showcasing its potential as a therapeutic agent .
Propiedades
IUPAC Name |
1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYFABCFOQFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















